1-Benzyl-4-isothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-isothiocyanatobenzene is an organic compound with the molecular formula C14H11NS It is a derivative of benzene, where a benzyl group and an isothiocyanate group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide (CS2) in the presence of a desulfurizing agent such as zinc peroxide. This reaction typically occurs at room temperature under mild conditions, resulting in the formation of the desired isothiocyanate product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiophosgene or its derivatives. These reagents react with benzylamine to produce the isothiocyanate compound. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be replaced by nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used in nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific nucleophile or reagent used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of substituted benzene derivatives. The isothiocyanate group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: Similar in structure but lacks the benzyl group.
Benzyl isothiocyanate: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 1-Benzyl-4-isothiocyanatobenzene is unique due to the presence of both a benzyl group and an isothiocyanate group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C14H11NS |
---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
1-benzyl-4-isothiocyanatobenzene |
InChI |
InChI=1S/C14H11NS/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 |
InChI-Schlüssel |
OIXDXBBWNDPBFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.